[(8S,9R,10R,11S,13S,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate
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Overview
Description
[(8S,9R,10R,11S,13S,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate is a complex organic compound with significant biological and chemical properties. This compound is part of the steroid family and is known for its intricate structure and diverse applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(8S,9R,10R,11S,13S,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. The reaction conditions typically require controlled temperatures, specific catalysts, and precise timing to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product. The process is designed to be cost-effective and scalable, ensuring consistent quality for commercial applications.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: Functional groups can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It is used in experiments to understand its role in various biochemical pathways.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. It may have applications in treating certain diseases or conditions due to its biological activity.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of [(8S,9R,10R,11S,13S,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate involves its interaction with specific molecular targets. It binds to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact pathways depend on the context of its use, whether in biological research or therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- [(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one]
- [(8S,9S,10R,11S,13S,14S,16R,17S)-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one]
Uniqueness
The uniqueness of [(8S,9R,10R,11S,13S,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate lies in its specific stereochemistry and functional groups. These features confer unique reactivity and biological activity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C25H36O6 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
[(8S,9R,10R,11S,13S,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate |
InChI |
InChI=1S/C25H36O6/c1-4-5-21(30)31-25(20(29)14-26)11-9-18-17-7-6-15-12-16(27)8-10-23(15,2)22(17)19(28)13-24(18,25)3/h12,17-19,22,26,28H,4-11,13-14H2,1-3H3/t17-,18+,19-,22-,23-,24-,25+/m0/s1 |
InChI Key |
BMCQMVFGOVHVNG-MGWQFENUSA-N |
Isomeric SMILES |
CCCC(=O)O[C@]1(CC[C@H]2[C@@]1(C[C@@H]([C@@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)CO |
Canonical SMILES |
CCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CO |
Origin of Product |
United States |
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